molecular formula C21H20ClN3O4 B12454979 N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12454979
M. Wt: 413.9 g/mol
InChI Key: HKYNVJXJYRVKTL-UHFFFAOYSA-N
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Description

N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound with the molecular formula C21H20ClN3O4 and a molecular weight of 413.86 g/mol . This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a nitrophenyl group, and a piperidinyl group attached to a benzamide backbone. It is primarily used in scientific research due to its potential biological activities.

Properties

Molecular Formula

C21H20ClN3O4

Molecular Weight

413.9 g/mol

IUPAC Name

N-[1-chloro-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20ClN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)

InChI Key

HKYNVJXJYRVKTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a nitrophenyl moiety, and a piperidine ring. Its molecular formula is C_17H_18ClN_3O_3, with a molecular weight of approximately 353.80 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

2. Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. It appears to activate caspase pathways and inhibit cell proliferation through cell cycle arrest at the G2/M phase.

3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing cytokine production in macrophages, thereby indicating its role in modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in various cancer cell lines
Anti-inflammatoryReduction in TNF-alpha and IL-6 production

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers assessed the anticancer activity of this compound against human breast cancer cells (MCF7). The results indicated an IC50 value of 12 µM, suggesting potent cytotoxicity compared to standard chemotherapeutics like doxorubicin, which had an IC50 value of 20 µM under similar conditions.

Table 2: IC50 Values Against Cancer Cell Lines

CompoundMCF7 (µM)HeLa (µM)
N-[...]-benzamide1215
Doxorubicin2025

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